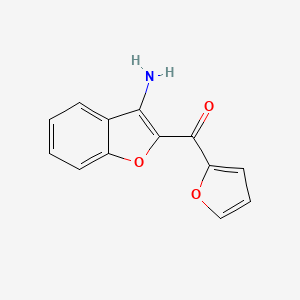

(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone

描述

(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone is a heterocyclic compound featuring a benzofuran core substituted with an amino group at position 3, linked via a methanone bridge to a 2-furyl group. This structure combines aromatic and heteroaromatic moieties, which are commonly associated with diverse biological activities. The presence of the 2-furyl group may enhance interactions with biological targets due to its electron-rich nature and planar geometry.

属性

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c14-11-8-4-1-2-5-9(8)17-13(11)12(15)10-6-3-7-16-10/h1-7H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJHSEBHZVJTIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328529 | |

| Record name | (3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834790 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

730976-42-8 | |

| Record name | (3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of benzofuran derivatives with amino-substituted furan derivatives under specific reaction conditions. Common methods involve nucleophilic substitution reactions and condensation reactions .

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. Advanced techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.

化学反应分析

Amino Group Reactivity

The 3-amino group participates in:

-

Acylation : Reaction with Boc-glycine using EDCI/BtOH yields prodrug derivatives (e.g., 13 in ).

-

Nucleophilic Substitution : Bromine at position 5 can be replaced via Suzuki–Miyaura coupling to introduce aryl/heteroaryl groups (Table 1 in ).

Example Reaction :

Ketone Modifications

The methanone group undergoes:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol.

-

Grignard Addition : Alkyl/aryl Grignard reagents form tertiary alcohols .

Biological Activity and Further Derivatization

The compound serves as a precursor to antiproliferative agents. Notable derivatives include:

-

Analog 6a : IC₅₀ = 12 nM against MCF-7 breast cancer cells via tubulin polymerization inhibition .

-

Prodrug 13 : Enhanced solubility through glycine conjugation .

Structure–Activity Relationship (SAR) :

-

Methoxy groups at positions 3' and 5' on the benzoyl moiety enhance activity .

-

Substitution at the furyl group’s β-position reduces potency .

Metal-Mediated Reactions

The furyl and benzofuran moieties engage in:

-

Copper-Catalyzed Coupling : Forms trifluoroethyl-substituted benzofurans (45–93% yield) .

-

Iron-Mediated Nitrosation : Converts styrenes to aromatic ketoximes (32–92% yield) .

Stability and Degradation Pathways

科学研究应用

Medicinal Chemistry

1.1 Antiviral Activity

Research indicates that compounds similar to (3-Amino-1-benzofuran-2-yl)(2-furyl)methanone exhibit antiviral properties. A patent describes substituted benzofuran compounds used for treating viral diseases, highlighting their potential therapeutic applications against various viral infections . The structure of benzofuran derivatives allows for interaction with viral proteins, potentially inhibiting their function.

1.2 SIRT1 Inhibition

A study identified benzofuran derivatives as novel inhibitors of SIRT1, a NAD(+)-dependent deacetylase implicated in various diseases, including cancer and neurodegeneration. The compound's scaffold was shown to bind effectively within the C-pocket of SIRT1, blocking the transformation of NAD(+) and inhibiting deacetylase activity . This mechanism suggests potential applications in cancer therapy, particularly for tumors reliant on SIRT1 activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzofuran core or the furyl substituent can significantly alter biological activity. For instance, introducing hydroxyl groups at specific positions on the phenyl ring enhances binding affinity and inhibitory potency against SIRT1 .

Case Studies

3.1 Case Study: Anticancer Potential

In a documented case study, researchers explored the anticancer potential of benzofuran derivatives, including this compound. The study demonstrated that these compounds could induce apoptosis in cancer cell lines through mechanisms involving SIRT1 inhibition and subsequent activation of p53 pathways .

3.2 Case Study: Viral Inhibition

Another case study focused on the antiviral properties of benzofuran derivatives against specific viruses. The findings indicated that these compounds could reduce viral load in infected cell cultures, showcasing their potential as therapeutic agents .

作用机制

The mechanism by which (3-Amino-1-benzofuran-2-yl)(2-furyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors in biological systems, leading to modulation of biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| (3-Amino-1-benzofuran-2-yl)(2-furyl)methanone (Target) | 2-Furyl, 3-amino-benzofuran | C₁₂H₉NO₃ | 215.21 | Planar structure; potential for π-π stacking and hydrogen bonding |

| (3-Amino-5-methoxybenzofuran-2-yl)(4-fluorophenyl)methanone | 5-Methoxy-benzofuran, 4-fluorophenyl | C₁₆H₁₃FNO₃ | 286.28 | Enhanced electron-withdrawing effects (F); possible metabolic stability |

| (3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone | 4-Methoxyphenyl | C₁₆H₁₃NO₃ | 283.28 | Electron-donating methoxy group; increased lipophilicity |

| (3-Amino-1-benzofuran-2-yl)(3,4-difluorophenyl)methanone | 3,4-Difluorophenyl | C₁₅H₉F₂NO₂ | 273.23 | High electronegativity; improved bioavailability |

| (3-Amino-benzofuran-2-yl)-cyclopropyl-methanone | Cyclopropyl | C₁₃H₁₁NO₂ | 213.23 | Non-aromatic substituent; conformational rigidity |

| 3,5-Dimethyl-4-(prop-2-ynyl)-1H-pyrazol-1-ylmethanone | Pyrazole core, 2-furyl | C₁₃H₁₂N₂O₂ | 228.25 | High crystallinity; C–H···O hydrogen bonding |

| [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-furyl)methanone | Quinazoline-piperazine, 2-furyl | C₂₁H₂₃N₅O₄ | 409.44 | High solubility in DMSO/ethanol; moderate water insolubility |

生物活性

(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone is a compound belonging to the class of benzofuran derivatives, which have gained attention due to their diverse biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables and research findings from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. The compound has demonstrated significant antiproliferative effects against various cancer cell lines.

Key Findings:

- Inhibition of Cell Proliferation: The compound exhibited IC50 values that indicate potent antiproliferative activity. For instance, certain derivatives showed IC50 values as low as 0.56 µM against tubulin polymerization, significantly outperforming established drugs like CA-4 .

- Structure-Activity Relationship (SAR): Modifications at specific positions on the benzofuran ring have been shown to enhance activity. For example, the introduction of a methyl group at the C–3 position and a methoxy group at C–6 resulted in compounds with 2–4 times greater potency compared to their unsubstituted counterparts .

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| 10h | 0.56 | High potency against tubulin polymerization |

| 10g | <0.01 | Effective against 70% of cancer cell lines |

| 32b | 0.229 | Significant activity in MDA-MB-435 melanoma cells |

Antimicrobial Activity

In addition to anticancer properties, benzofuran derivatives have shown promise as antimicrobial agents. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Research Highlights:

- Broad-Spectrum Activity: Compounds related to this compound have been tested against various bacterial strains, showcasing significant antibacterial effects.

- Mechanism of Action: The mechanism often involves disruption of bacterial cell walls or interference with essential metabolic processes .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Efficacy:

- Antimicrobial Testing:

常见问题

Q. What are the common synthetic routes for (3-Amino-1-benzofuran-2-yl)(2-furyl)methanone, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions starting from benzofuran and furan precursors. For example, alkylation or acylation reactions using K₂CO₃ in DMF or THF under reflux conditions are common . Intermediate characterization employs TLC for reaction monitoring and ¹H/¹³C NMR for structural validation. For amino-functionalized intermediates, derivatization with Boc-protecting groups may improve stability during purification .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, amine protons at δ 4.0–5.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~190 ppm) and aromatic carbons .

- FT-IR : Key peaks include C=O stretch (~1650–1700 cm⁻¹) and N-H bends (~1500–1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s in vitro antimicrobial activity?

Standard protocols include:

- Agar Diffusion Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- MIC Determination : Serial dilution in broth media to quantify inhibitory concentrations .

- Positive Controls : Compare with known antibiotics (e.g., ampicillin) to benchmark efficacy .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of amino-benzofuran derivatives?

- Catalyst Screening : Test Pd-based catalysts for cross-coupling reactions or CuI for Ullmann-type couplings .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while additives like KI improve halogen exchange .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and byproduct formation .

Q. How can structural contradictions between computational and experimental data (e.g., NMR/XRD) be resolved?

- DFT Calculations : Compare computed ¹H NMR shifts (Gaussian/B3LYP) with experimental data to validate tautomeric forms .

- XRD Analysis : Resolve ambiguities in substituent orientation (e.g., furyl vs. benzofuran ring planarity) .

- Dynamic NMR : Detect rotameric equilibria in solutions that may explain split peaks .

Q. What methodologies are used to study the compound’s potential as a kinase inhibitor?

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .

- Enzyme Assays : Measure IC₅₀ values via fluorescence-based kinase activity kits (e.g., ADP-Glo™) .

- SAR Analysis : Modify substituents (e.g., methoxy → nitro groups) to correlate structural changes with inhibitory potency .

Q. How can researchers address discrepancies in biological activity across different assay models?

- Cell Line Validation : Use isogenic lines (e.g., wild-type vs. mutant) to assess target specificity .

- Metabolic Stability Tests : Incubate with liver microsomes to evaluate degradation rates impacting activity .

- Redox Profiling : Measure ROS generation to distinguish cytotoxic vs. cytostatic effects .

Methodological Considerations

Q. What chromatographic techniques are optimal for purity analysis?

- HPLC : Use a C18 column (5 µm, 250 mm) with gradient elution (ACN/H₂O + 0.1% TFA) at 254 nm .

- GC-MS : Ideal for volatile byproducts; derivatize amines with BSTFA for better resolution .

Q. How should researchers design experiments to mitigate batch-to-batch variability?

- Strict Stoichiometry : Use Schlenk lines for moisture-sensitive steps .

- QC Protocols : Implement in-process checks (e.g., mid-reaction NMR) .

- Statistical DoE : Apply factorial design to identify critical parameters (e.g., temperature, catalyst loading) .

Data Interpretation and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。